molecular formula C14H17N3O2 B10997876 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2-methoxypyridin-3-yl)acetamide

2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2-methoxypyridin-3-yl)acetamide

Cat. No.: B10997876
M. Wt: 259.30 g/mol
InChI Key: ZWCXXVQCBHCIMW-UHFFFAOYSA-N
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Description

2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2-methoxypyridin-3-yl)acetamide is a useful research compound. Its molecular formula is C14H17N3O2 and its molecular weight is 259.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2-methoxypyridin-3-yl)acetamide is a synthetic organic molecule notable for its unique structural features, which include a pyrrole ring and a methoxypyridine moiety. This combination suggests potential for diverse biological activity, particularly in medicinal chemistry.

  • Molecular Formula : C14H17N3O2
  • Molecular Weight : 259.30 g/mol
  • Structural Features : The compound contains both pyrrole and pyridine rings, which may facilitate interactions with biological targets such as enzymes and receptors.

Preliminary studies indicate that this compound exhibits significant biological activity, particularly as an anti-inflammatory agent. Its mechanism of action may involve the modulation of enzyme activities linked to inflammatory pathways. The dual ring structure enhances its potential to interact with various biological targets.

Biological Activity Overview

Research has shown that This compound may have the following biological effects:

  • Anti-inflammatory Properties : Initial assays suggest that the compound can modulate specific inflammatory pathways by inhibiting pro-inflammatory cytokines.
  • Enzyme Inhibition : The compound has been found to interact with enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, which are crucial in various metabolic processes.
  • Cell Growth Modulation : Studies indicate that it may suppress cell growth in certain cancer cell lines, suggesting potential applications in oncology.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

Table 1: Summary of Biological Activity Studies

Study ReferenceCompound TestedIC50 (μM)Biological Effect
5a1.4Inhibitory effect on MDA-MB-231 cell line
N-(5-Amino-6-methoxypyridin-3-YL)acetamide5.2Anti-inflammatory properties
This compoundNot specifiedModulation of enzyme activities

Interaction Studies

Interaction studies are essential for understanding how this compound binds to biological targets. Techniques such as surface plasmon resonance and isothermal titration calorimetry can be employed to quantify binding affinities and kinetics. Preliminary results indicate effective binding to specific enzyme active sites, potentially leading to inhibition of their activity.

Structural Analogues

The uniqueness of This compound lies in its complex dual ring system. Similar compounds include:

Compound NameStructure FeaturesUnique Aspects
N-(5-Amino-6-methoxypyridin-3-YL)acetamideContains a methoxypyridine and acetamideFocused on anti-inflammatory properties
4-MethylpyridineSimple pyridine structureLacks complex ring systems
3-AcetylpyrroleContains a pyrrole ringDifferent functional groups leading to varied reactivity

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-N-(2-methoxypyridin-3-yl)acetamide

InChI

InChI=1S/C14H17N3O2/c1-10-6-7-11(2)17(10)9-13(18)16-12-5-4-8-15-14(12)19-3/h4-8H,9H2,1-3H3,(H,16,18)

InChI Key

ZWCXXVQCBHCIMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1CC(=O)NC2=C(N=CC=C2)OC)C

Origin of Product

United States

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